Product packaging for Lithium acetylacetonate(Cat. No.:CAS No. 18115-70-3)

Lithium acetylacetonate

Cat. No.: B099827
CAS No.: 18115-70-3
M. Wt: 106.1 g/mol
InChI Key: JTEOOCAGEXVCBQ-LNKPDPKZSA-M
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Description

Lithium acetylacetonate (Li(acac)), is an organolithium compound and a member of the metal acetylacetonate family, a well-known class of coordination complexes . This compound serves as a versatile reagent and precursor in advanced research and development, valued for its stability and solubility in organic solvents . Key Research Applications: • Energy Storage & Battery Research: Li(acac) is a crucial precursor in the synthesis of cathode materials for lithium-ion batteries, such as LiMn2O4 nanoparticles, and in the fabrication of advanced anode materials like Li4Ti5O12 nanofibers . Its use contributes to the development of batteries with improved stability and performance for electric vehicles and renewable energy storage systems . • Catalysis & Polymer Science: It acts as an effective catalyst in organic synthesis, facilitating various coupling and cyclization reactions . In polymer science, it is utilized in polymerization processes, where it can influence the thermal stability and mechanical properties of the resulting polymers . • Advanced Materials & Electronics: In materials science, Li(acac) is employed in the preparation of thin films and nanostructures. It has been used as an efficient electron injection layer in organic light-emitting devices (OLEDs) and is a reagent in the synthesis of specialized coatings and electronic components . Mechanism of Action: The functionality of this compound primarily stems from the properties of the acetylacetonate (acac) anion. This ligand is bidentate, chelating to metal centers through its two oxygen atoms to form stable, six-membered chelate rings . In synthetic applications, it can act as a stabilizing ligand for other metal ions or as a source of lithium in the formation of lithium-containing oxides and other inorganic materials . Specifications: • CAS Number: 19185-99-0 / 18115-70-3 • Assay: ~97% • Form: Solid • Melting Point: ~250 °C (decomposition) Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7LiO2 B099827 Lithium acetylacetonate CAS No. 18115-70-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;(Z)-4-oxopent-2-en-2-olate
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InChI

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEOOCAGEXVCBQ-LNKPDPKZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=CC(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C/C(=C/C(=O)C)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Lithium acetylacetonate
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CAS No.

18115-70-3
Record name Pentane-2,4-dione, monolithium salt
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Record name Pentane-2,4-dione, monolithium salt
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Synthetic Methodologies and Precursor Chemistry of Lithium Acetylacetonate

Synthetic Routes to Lithium Acetylacetonate (B107027)

The preparation of lithium acetylacetonate primarily revolves around the reaction of a lithium source with acetylacetone (B45752). These methods can be broadly categorized into base-assisted reactions and direct synthesis strategies.

The most common route to synthesizing metal acetylacetonates (B15086760) involves the reaction of a metal salt with acetylacetone (acacH), where the presence of a base is crucial. wikipedia.org The base assists in the deprotonation of acetylacetone, a weak acid, to form the acetylacetonate anion (acac⁻). This anion then acts as a bidentate ligand, coordinating with the lithium ion through its two oxygen atoms to form a stable six-membered chelate ring. wikipedia.orgresearchgate.net

The general reaction can be represented as: Li⁺ + acacH + Base ⇌ Li(acac) + [H-Base]⁺ wikipedia.org

While not a ligand exchange in the traditional sense of replacing one ligand with another on a metal center, this base-assisted deprotonation is fundamental to the formation of the complex. The choice of base can influence the reaction equilibrium and yield. Common bases used in analogous metal acetylacetonate syntheses include ammonia (B1221849) or alkali hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). google.comgoogle.com The use of a base shifts the equilibrium towards the formation of the this compound complex by neutralizing the liberated proton. wikipedia.org

Table 1: Parameters in Base-Assisted Synthesis of Metal Acetylacetonates

Parameter Role/Effect Reference
Base Assists in deprotonation of acetylacetone, shifting equilibrium towards product formation. wikipedia.org
pH Controlling the pH is crucial for successful synthesis; a pH of 5-6 is often cited for metal acetylacetonate formation. google.com

| Solvent | The reaction can be carried out in aqueous or non-aqueous media, depending on the solubility of the reactants. | google.com |

Direct synthesis strategies typically involve the direct reaction of a lithium-containing compound, such as lithium hydroxide or lithium carbonate, with a stoichiometric amount of acetylacetone. google.comnanotrun.com These reactions are often acid-base in nature, where the lithium hydroxide or carbonate acts as the base to deprotonate the acetylacetone. nanotrun.com

For instance, the reaction with lithium hydroxide can be depicted as: LiOH + CH₃COCH₂COCH₃ → Li(CH₃COCHCOCH₃) + H₂O

This method can be advantageous as it avoids the introduction of other metal cations or complex buffering agents. google.com The reaction can be carried out at temperatures ranging from 20 to 75°C. google.com In some cases, the exothermic nature of the reaction may render external heating unnecessary. google.com Another approach is the direct electrochemical synthesis, where a lithium metal anode is oxidized in a solution of acetylacetone. researchgate.net

Table 2: Comparison of Direct Synthesis Precursors for Metal Acetylacetonates

Lithium Source Reaction Type Advantages Disadvantages/Considerations Reference
Lithium Hydroxide Acid-Base Simple, direct reaction with water as a byproduct. - google.comnanotrun.com
Lithium Carbonate Acid-Base Readily available lithium source. Reaction may be slower and produce CO₂. wikipedia.orgsigmaaldrich.com

| Lithium Metal (Electrochemical) | Redox | High purity product. | Requires specialized electrochemical setup. | researchgate.net |

This compound as a Precursor in Materials Synthesis

This compound is a valuable precursor for the synthesis of various lithium-containing materials, particularly oxides used in lithium-ion batteries. nih.govsigmaaldrich.com Its solubility in organic solvents and its ability to decompose cleanly at elevated temperatures make it suitable for use in solution-based and solid-state synthetic routes. researchgate.net

In solution-phase synthesis methods like the sol-gel process, this compound serves as a soluble source of lithium. researchgate.net The sol-gel method involves the hydrolysis and condensation of molecular precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network). wikipedia.org Metal acetylacetonates, including this compound, are often used as precursors in non-aqueous sol-gel routes. researchgate.net

The choice of precursor and solvent in these methods is critical as it influences the composition and properties of the resulting material. wikipedia.org For example, in the synthesis of LiFePO₄, lithium acetate, which is analogous to this compound in being a lithium salt of an organic acid, has been used in sol-gel processes to achieve fine, homogeneous particles. researchgate.net The organic component of the acetylacetonate ligand can also act as a carbon source upon decomposition, which is beneficial for creating conductive carbon coatings on battery materials. researchgate.net

In solid-state reactions, precursors are mixed in the solid form and heated to high temperatures to induce a chemical reaction. researchgate.net The morphology and homogeneity of the precursor mixture are crucial for the quality of the final product. mdpi.com this compound can be used as the lithium source in these reactions. For instance, in the synthesis of LiFePO₄, solid-state methods involve mixing lithium, iron, and phosphate (B84403) precursors and then calcining the mixture. researchgate.net The decomposition of the acetylacetonate ligand at elevated temperatures provides the lithium oxide component for the final material. The decomposition of this compound begins at around 250°C. sigmaaldrich.com

The kinetics of solid-state reactions are influenced by factors such as particle size, mixing homogeneity, and the diffusion length of the reactants. nih.gov The use of a precursor like this compound can influence these factors.

Table 3: Solid-State Synthesis Parameters for LiFePO₄

Parameter Effect on Synthesis Reference
Precursor Particle Size Finer precursor particles decrease the diffusion length, leading to purer product phases. nih.gov
Heating Temperature Affects the crystallinity and phase purity of the final product. researchgate.net

| Carbon Source | Often added to improve the electronic conductivity of the final cathode material. | researchgate.net |

The properties of the precursor material can significantly impact the morphology and, consequently, the electrochemical performance of the final material, such as a battery cathode. researchgate.netmdpi.com For example, the morphology of precursor particles can be maintained in the final battery material. researchgate.net In the synthesis of high-nickel oxide cathodes, the spheroidization of precursor particles has been shown to enhance the uniformity of the structural evolution during solid-phase lithiation, leading to improved electrochemical properties. mdpi.com

While specific studies detailing the control of final material morphology solely through the properties of the this compound precursor are not extensively documented in the provided search results, the general principles of precursor engineering apply. Factors such as the concentration of the precursor solution, the presence of surfactants or capping agents, and the reaction temperature and time in solution-based syntheses can all be used to control the size and shape of the resulting nanoparticles. mdpi.com In solid-state reactions, the particle size and morphology of the this compound precursor would be expected to influence the homogeneity of the reaction mixture and the characteristics of the final product.

Advanced Spectroscopic and Structural Elucidation of Lithium Acetylacetonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for investigating the local environment, structure, and dynamics of lithium acetylacetonate (B107027) systems. Its versatility allows for detailed analysis in both liquid and solid phases.

Solution-State NMR for Ligand Dynamics, Solvation Structure, and Electrolyte Studies

In solution, NMR spectroscopy offers profound insights into the behavior of the acetylacetonate ligand and the solvation sphere of the lithium cation. Early studies of lithium acetylacetonate in dimethylsulfoxide using proton NMR (¹H-NMR) noted the presence of very sharp resonance signals, which, unlike the corresponding sodium and potassium salts, showed no dependency on concentration. cdnsciencepub.com This suggests a highly covalent and stable species in this solvent. cdnsciencepub.com

Modern solution-state NMR techniques, including multinuclear NMR (e.g., ⁷Li, ⁶Li) and advanced methods like Diffusion-Ordered Spectroscopy (DOSY), are employed to study the complex equilibria, ligand dynamics, and solvation structures of lithium compounds in various solvents. ncl.ac.ukpsu.edu For instance, ⁷Li NMR is highly sensitive to the local chemical and magnetic environment of the lithium ion. Studies on aqueous solutions of lithium ions have utilized both ⁶Li and ⁷Li isotopes to distinguish the quadrupolar contribution to the spin-lattice relaxation, which becomes the dominant relaxation mechanism at high concentrations. nih.gov This approach helps in understanding the solvation dynamics, which is crucial for applications such as aqueous Li-ion batteries. nih.gov

In the context of battery electrolytes, where this compound might be used as an additive or precursor, solution NMR is invaluable for studying electrolyte decomposition, transport properties, and solvation structure. acs.orgacs.org The presence of dissolved paramagnetic species, often resulting from cathode degradation, can cause significant broadening of NMR signals, an effect that can be mitigated and analyzed to understand the underlying chemical processes. acs.org

Solid-State NMR for Lithium Cation Environment and Ionic Mobility Investigations

Solid-state NMR (ssNMR) is indispensable for characterizing the local environment and mobility of lithium ions within the rigid lattice of crystalline and amorphous materials derived from this compound. As this compound is often a precursor, ssNMR is primarily used to study the resulting products, such as complex oxides and fluorides used in lithium-ion batteries. uni-hannover.de

⁶Li and ⁷Li Magic Angle Spinning (MAS) NMR are particularly effective for probing the distinct crystallographic sites of lithium ions. uni-hannover.de The number of magnetically inequivalent Li sites detected by MAS NMR can be directly correlated with the material's crystal structure. uni-hannover.de For example, in ternary lithium fluorides like orthorhombic and monoclinic Li₃VF₆, ⁷Li MAS NMR has been used to confirm the number of distinct lithium environments. uni-hannover.de In some complex systems, ssNMR has resolved as many as three different lithium environments in a single spectrum, highlighting its power in structural elucidation. goettingen-research-online.de

Furthermore, ssNMR techniques are pivotal for quantifying ionic mobility. Measurements of spin-lattice relaxation rates in both the laboratory frame (R₁) and the rotating frame (R₁ρ) as a function of temperature provide detailed information on Li⁺ ion jump rates and the activation energies for diffusion. researchgate.net The narrowing of static ⁷Li NMR lines with increasing temperature is another key indicator of the onset of lithium ion motion. researchgate.net Two-dimensional exchange spectroscopy (2D EXSY) using ⁶Li can directly observe ion exchange processes between different crystallographic sites, providing a deeper understanding of the diffusion pathways. researchgate.net

Table 1: Representative ⁷Li Solid-State NMR Findings for Lithium-Containing Materials This table is interactive. Click on headers to sort.

Material Class Compound Example NMR Technique Key Findings Reference
Ternary Fluorides Li₃VF₆, Li₂MnF₅ ⁷Li MAS NMR Determined the number of magnetically inequivalent Li sites, consistent with crystal structures. uni-hannover.de
Spinel Oxides LiTi₀.₂Mn₁.₈O₄ ⁷Li MAS NMR Resolved individual Li⁺ configurations based on the number of surrounding Mn and Ti ions. nih.gov
Argyrodites Li₆PS₅Cl Static ⁷Li NMR, R₁ Monitored motional narrowing to study Li⁺ dynamics and determined an activation energy of 0.26 eV. researchgate.net
Layered Oxides Li₂NiFeF₆ ⁷Li MAS NMR Used to characterize the material and study the lithium insertion process in an electrochemical cell. researchgate.net

Application of NMR Relaxation Measurements in Quantifying Paramagnetic Species

A significant application of NMR in systems containing this compound derivatives, especially in battery research, is the quantification of dissolved paramagnetic transition metal ions (e.g., Mn²⁺, Ni²⁺, Co²⁺). acs.orgresearchgate.net These ions, which can leach from cathode materials, are detrimental to battery performance. While direct NMR detection of these metals is difficult, their presence profoundly affects the NMR signals of other nuclei in the electrolyte. acs.orgumanitoba.ca

The unpaired electrons of paramagnetic species create strong, fluctuating local magnetic fields that dramatically increase the longitudinal (R₁, or 1/T₁) and transverse (R₂, or 1/T₂) relaxation rates of nearby NMR-active nuclei like ⁷Li, ¹⁹F, ³¹P, and ¹H. acs.orgacs.org This phenomenon, known as paramagnetic relaxation enhancement (PRE), is linearly proportional to the concentration of the paramagnetic species. acs.orgresearchgate.net By measuring the change in relaxation rates compared to a pristine solution, the concentration of dissolved metals can be accurately quantified, with detection limits as low as ~0.005 mM for Mn²⁺. acs.orgresearchgate.net

The sensitivity of this technique varies depending on the nucleus being observed and the specific paramagnetic ion. acs.org ¹⁹F (of PF₆⁻) and ¹H (of solvents) often show greater sensitivity than ⁷Li or ³¹P because the corresponding species are more likely to be in the direct coordination sphere of the metal ion. acs.orgresearchgate.net

Table 2: Paramagnetic Relaxation Enhancement in LiPF₆/EC/EMC Electrolyte This table shows the sensitivity of different nuclei to various paramagnetic ions. Higher values indicate greater relaxation enhancement.

Paramagnetic Ion Relaxivity (R₂) on ¹⁹F (s⁻¹mM⁻¹) Relaxivity (R₂) on ¹H (s⁻¹mM⁻¹) Relaxivity (R₂) on ⁷Li (s⁻¹mM⁻¹) Reference
Mn²⁺ ~1800 ~1000 (EC) ~100 acs.org
Ni²⁺ ~300 ~150 (EC) ~20 acs.org
Co²⁺ ~150 ~100 (EC) ~15 acs.org
Cu²⁺ ~1000 ~400 (EC) Not Reported acs.org

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction is a cornerstone technique for the structural analysis of crystalline materials, providing essential information on phase identity, crystal structure, and structural changes in materials derived from this compound.

Crystal Structure Determination of this compound Derived Materials

While this compound itself is primarily a starting material, XRD is crucial for characterizing the structure of the final products synthesized using it as a precursor. rsc.org These products are often complex, polycrystalline materials whose functionality is directly linked to their crystal structure. For example, this compound has been used in the synthesis of lithium niobate (LiNbO₃) nanoparticles, where XRD patterns confirmed the phase and crystallinity of the final material. rsc.org

Similarly, it has been used in metal-organic chemical vapor deposition (MOCVD) to produce thin films of lithium-containing oxides. The pyrolysis of precursors like lithium nickel acetylacetonate and lithium manganese acetylacetonate yields polycrystalline thin films of lithium nickel oxide and lithium manganese oxide, respectively, whose orthorhombic structures are identified by XRD. researchgate.net The technique is also used to identify the products of sol-gel syntheses, such as the formation of lithium chromium oxides from chromium acetylacetonate and lithium hydroxide (B78521), where XRD patterns can be compared against standard databases to identify the resulting phases. researchgate.net

Table 3: Crystal Structures of Materials Derived from Acetylacetonate Precursors Determined by XRD This table is interactive. Click on headers to sort.

Precursor(s) Derived Material Crystal System / Space Group Key Finding Reference
Lithium Nickel Acetylacetonate Lithium Nickel Oxide (film) Not specified Polycrystalline nature confirmed. researchgate.net
Lithium Manganese Acetylacetonate Lithium Manganese Oxide (film) Orthorhombic (Li₃MnO₄) Polycrystalline with dendritic morphology. researchgate.net
This compound, Niobium Precursor Lithium Niobate (nanoparticles) Rhombohedral (R3c) Confirmed phase and crystallinity of nanoparticles. rsc.org
Chromium Acetylacetonate, Lithium Hydroxide Lithium Chromium Oxide (film) Polycrystalline Diffraction pattern did not match standard lithium chromates, indicating a complex oxide mixture. researchgate.net
CrCl₂, Li(acac) [Cr(acac)₂] Not specified Confirmed phase-pure microcrystalline product. rsc.org

Analysis of Phase Transformations and Crystallographic Anisotropy in Lithium-Containing Structures

XRD is not only a static characterization tool but is also vital for monitoring dynamic processes such as phase transformations that occur due to temperature changes or electrochemical processes. rsc.orgfrontiersin.org Heating can induce irreversible phase changes; for instance, heating pyridine (B92270) adducts of chromium(II) acetylacetonate leads to the loss of pyridine and a reversion to the phase-pure microcrystalline [Cr(acac)₂] structure, a transformation that can be clearly identified by powder XRD. rsc.org

In the field of battery materials, operando XRD is a powerful implementation where diffraction patterns are collected in real-time as a battery cycles. frontiersin.org This allows for direct observation of the structural evolution of an electrode material during lithium insertion and extraction. For example, in a Cr-doped Li-Mn-Ni-O spinel cathode, operando XRD revealed a reversible transformation through three distinct cubic spinel phases during charging and discharging, with diffraction peaks shifting as the lattice parameter changed with lithium content. frontiersin.org These transformations are often governed by the inherent crystallographic anisotropy of the parent structure, which dictates the pathways for atomic rearrangement and the formation of intermediate phases. researchgate.net

Vibrational Spectroscopy for Metal-Ligand Bond Characterization

The interaction between the lithium cation and the acetylacetonate ligand influences the vibrational frequencies of the ligand's functional groups. By analyzing the shifts in these frequencies compared to the free ligand, researchers can deduce information about the strength and nature of the Li-O (Lithium-Oxygen) bonds. Infrared (IR) spectroscopy, in particular, is widely used to probe these metal-ligand interactions in acetylacetonate complexes. unishivaji.ac.in

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Chelate Ring Structures

Fourier Transform Infrared (FTIR) spectroscopy is a principal technique for the structural elucidation of this compound, with a particular focus on the six-membered chelate ring formed upon coordination. The vibrational spectrum of a metal acetylacetonate is typically divided into distinct regions, with the range below 1600 cm⁻¹ being especially informative about the chelate structure. acs.org When the acetylacetonate ligand binds to a metal ion like lithium, significant changes occur in the vibrational bands corresponding to the C=O and C=C bonds of the β-diketone.

In the free acetylacetone (B45752) ligand, the enol form shows characteristic bands for C=O stretching and C=C stretching. Upon chelation to a metal, these bands are replaced by new, strong absorptions that are assigned to the asymmetric and symmetric stretching modes of the delocalized π-electron system within the ring. The region between 1600 cm⁻¹ and 1500 cm⁻¹ is typically associated with the C=C and C=O stretching vibrations. researchgate.net Another critical region is below 700 cm⁻¹, where vibrations involving the metal-oxygen (M-O) bonds are found. acs.orgscispace.com The positions of these M-O bands are directly related to the mass of the metal ion and the strength of the metal-ligand bond.

Studies on various metal acetylacetonates (B15086760) have established correlations between the vibrational frequencies and the structural properties of the chelate ring. nih.govresearchgate.net For instance, the separation and position of the main absorption bands in the 1500-1600 cm⁻¹ region can provide information on the equivalence of the C-O bonds and the degree of electron delocalization within the ring. The bands observed below 900 cm⁻¹ are often assigned based on theoretical calculations, such as those using density functional theory (DFT), to provide a more complete picture of the vibrational modes, including those related to the metal-oxygen vibrations. scispace.com

Vibrational Mode Typical Frequency Range (cm⁻¹) for Metal Acetylacetonates Significance
C=O / C=C Stretching1500 - 1600Indicates the formation of the chelate ring and the delocalization of π-electrons. Sensitive to the nature of the metal ion. acs.orgresearchgate.net
CH₃ Bending1350 - 1450Relates to the methyl groups of the acetylacetonate ligand.
C-H Bending (in-plane)~1250Associated with the central C-H bond in the chelate ring.
C-CH₃ Stretching900 - 950Vibrations of the bond between the ring carbon and the methyl group.
Metal-Oxygen (M-O) Stretching< 700Directly probes the metal-ligand bond strength. The frequency is dependent on the metal's mass and coordination. acs.orgscispace.comresearchgate.net

Microscopic and Compositional Characterization Techniques

Beyond spectroscopic methods that probe molecular structure, a comprehensive understanding of this compound systems, particularly materials derived from them, requires characterization of their physical and elemental properties. Techniques such as scanning electron microscopy (SEM) and Rutherford backscattering spectrometry (RBS) provide critical information on the morphology, topography, and elemental composition of these materials. These analyses are essential for correlating the synthesis process, where this compound often acts as a precursor, with the final properties and performance of the derived materials. americanelements.comsigmaaldrich.com

Scanning Electron Microscopy (SEM) for Morphological Studies of Derived Materials

Scanning Electron Microscopy (SEM) is a vital imaging technique for studying the morphology of materials synthesized using this compound as a precursor. thermofisher.com this compound is utilized in the fabrication of various advanced materials, including LiMn₂O₄ nanoparticles and electrospun Li₄Ti₅O₁₂ nanofibers for lithium-ion batteries. sigmaaldrich.com SEM analysis of these derived materials reveals crucial information about their particle size, shape, surface texture, and degree of agglomeration.

For example, in the synthesis of cathode or anode materials for batteries, SEM images can distinguish between primary and secondary particle structures, assess the uniformity of particle size distribution, and visualize the surface porosity. thermofisher.comgatan.com This microstructural information is directly linked to the material's electrochemical performance, such as ion transport and cycling stability. By adjusting the SEM's accelerating voltage, it is possible to obtain high-quality images of surface details on battery materials. thermofisher.com The technique is broadly applied to characterize a wide range of lithium-containing materials, from powders to thin films and cycled battery electrodes, to understand how their morphology evolves during use. researchgate.netresearchgate.net

Elemental and Compositional Analysis through Techniques such as Rutherford Backscattering Spectrometry (RBS)

Rutherford Backscattering Spectrometry (RBS) is a powerful ion beam analysis technique used for the quantitative determination of the elemental composition and depth profiling of thin films and near-surface layers. lu.se The method involves bombarding a material with a beam of high-energy ions (typically helium or protons) and measuring the energy of the ions that are elastically scattered backward from the target atoms. lu.se The energy of the backscattered ion is dependent on the mass of the target atom it collided with, allowing for the identification of elements in the sample.

RBS is particularly useful for analyzing lithium-containing materials, although the low atomic number of lithium presents unique challenges. mpg.de Despite this, RBS has been successfully employed to study lithium-containing surfaces and compounds. mpg.deosti.gov The technique can provide quantitative measurements of the lithium content and its distribution within a material. iaea.org For enhanced mass and depth resolution, especially for light elements like lithium, alternative projectile ions such as lithium ions themselves can be used in the analysis. researchgate.net RBS allows for the non-destructive analysis of elemental composition and stoichiometry, making it a valuable tool for characterizing thin films derived from precursors like this compound. lu.se

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Bonding

Investigation of Chelate Ring Stability and C-O Bond Characterization

The acetylacetonate (B107027) (acac) ligand forms a stable six-membered chelate ring with metal ions. dalalinstitute.com DFT studies are instrumental in characterizing the bonding within this ring. A key area of investigation is the nature of the carbon-oxygen (C-O) bonds.

Research on transition metal acetylacetonate complexes, which serves as a model for understanding the ligand's behavior, has shown that the C-O bond lengths are highly sensitive to the electronic state of the ligand. For instance, in studies of chromium acetylacetonate complexes, the average C–O bond length was found to elongate upon the partial reduction of the acac ligand. nih.govrsc.org This elongation signifies a decrease in the C-O bond order, which is consistent with the occupation of a π* antibonding orbital on the ligand. nih.govrsc.orgchemrxiv.org Natural bond orbital (NBO) analysis can further confirm the conjugated π-electron character within the chelate ring, which contributes to its stability and reactivity. gdut.edu.cn

Table 1: DFT-Calculated Bond Lengths in Chromium Acetylacetonate Complexes

ComplexAverage Cr–O Bond Length (Å)Average C–O Bond Length (Å)Reference
[Cr(acac)₂] (1)1.981.271 nih.govrsc.orgdtu.dk
[Cr(acac)₂(CF₃py)₂] (2)-~1.28 rsc.orgchemrxiv.org
[Cr(acac)₂(py)₂] (3)1.941.29 nih.gov
[Cr(acac)₂(DMAP)₂] (4)-~1.30 rsc.orgchemrxiv.org

Analysis of Electronic Properties, Band Gaps, and Orbital Interactions

DFT is widely used to calculate the electronic properties of materials, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netacs.org

In acetylacetonate complexes, the interaction between the metal's orbitals and the ligand's frontier orbitals is of particular interest. The LUMO of the acetylacetonate ligand is typically a π* antibonding orbital. nih.govdtu.dkrsc.org The energy alignment of this orbital with the metal-centered d-orbitals dictates the electronic behavior of the complex, including its potential for redox activity. rsc.orgrsc.orgrsc.org For example, computational studies have shown that narrowing the bandgap can improve electrical conductivity in materials. chinesechemsoc.org The electrochemical band gap can be estimated from redox potentials and often shows good agreement with DFT predictions. acs.org

Computational Studies of Lithium Ion Adsorption and Interaction Energies within Material Matrices

DFT calculations are crucial in the field of energy storage, particularly for understanding the behavior of lithium-ion batteries. frontiersin.org These studies often involve calculating the adsorption and interaction energies of lithium ions with electrode and electrolyte materials. frontiersin.orgnih.gov

For instance, DFT has been used to systematically investigate the adsorption and diffusion of lithium atoms on various monolayers, such as MoS₂, which are being explored as anode materials. nih.gov In such studies, the binding energy is calculated to determine the most stable adsorption sites. A more negative binding energy indicates a more favorable interaction. nih.gov Furthermore, quantum chemical calculations are used to create large datasets of electrolyte species and their fragments to better understand the formation of the solid electrolyte interphase (SEI), which is critical for battery performance and lifespan. lbl.govnih.gov These calculations often employ solvation models to accurately represent the liquid electrolyte environment. frontiersin.orglbl.gov

Table 2: DFT-Calculated Binding Energies of Li-Ion Adsorption

SystemAdsorption SiteBinding Energy (eV)Reference
Li on MoS₂Top of S atom (T site)-1.94 nih.gov
Li on MoS₂Hollow site (H site)-1.78 nih.gov

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms at a molecular level. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and reaction pathways, providing a deeper understanding of chemical transformations.

Elucidation of Reaction Pathways and Energy Landscapes Involving Acetylacetonate Ligands

Computational studies have successfully charted the reaction pathways for various chemical processes involving the acetylacetonate ligand. DFT calculations can determine the relative Gibbs free energies of reactants, transition states, and products, thereby identifying the most favorable reaction pathways. researchgate.net

For example, a combined experimental and computational study of a copper-catalyzed decarboxylative alkynylation reaction involving Cu(acac)₂ detailed the entire catalytic cycle. researchgate.net The calculations revealed the energetics of key steps, including ligand exchange, radical addition to a Cu(II) intermediate, and reductive elimination to form the final product. researchgate.net Similarly, studies on the oxidation of acetylacetone (B45752) have used DFT to calculate activation and reaction energies, helping to distinguish between different possible mechanisms. gdut.edu.cn

Understanding Ligand Field Effects and Redox Activity in Transition Metal Acetylacetonate Complexes

While often considered a "redox-inactive" ligand, recent computational and experimental work has demonstrated that the acetylacetonate ligand can be redox-active under certain conditions. nih.govrsc.orgresearchgate.net This activity is actuated by the ligand field of the coordinated transition metal. nih.govrsc.orgdtu.dk

DFT calculations have been pivotal in explaining this phenomenon. In studies involving a high-spin Cr(II) center, it was shown that the coordination of axial ligands (like pyridine) raises the energy of the metal's dz² orbital. nih.govrsc.orgmemphis.edu This destabilization can push the dz² orbital's energy level above that of the acac ligand's π* LUMO, triggering an intramolecular electron transfer from the metal to the ligand. rsc.orgdtu.dkrsc.org This results in a partial reduction of the acac ligand, which is evidenced by the elongation of the C-O bonds, and the system is described as having a mixed valence character. nih.govrsc.org This mechanism provides a general strategy for synthetically engineering redox-activity in complexes with typically inactive ligands. rsc.orgchemrxiv.orgrsc.org The Fermi-contact contribution to ligand hyperfine NMR shifts, which can be calculated with DFT, also provides detailed information about the spin delocalization and the nature of metal-ligand bonding in these paramagnetic complexes. nih.gov

Applications in Advanced Materials Engineering

Lithium-Ion Battery Technologies

The versatility of lithium acetylacetonate (B107027) is particularly evident in its contributions to various components of lithium-ion batteries, from electrodes to electrolytes.

Development of Anode Materials using Lithium Acetylacetonate Precursors

This compound is a key precursor in the synthesis of advanced anode materials such as Lithium Titanate (Li₄Ti₅O₁₂) and Lithium Manganese Oxide (LiMn₂O₄). sigmaaldrich.com The choice of precursor is vital for these applications as it significantly influences the particle size and dispersibility of the final anode material, which in turn affects the diffusion coefficient and kinetics of lithium ions during charging and discharging cycles. nih.gov

For the synthesis of Li₄Ti₅O₁₂, this compound is often used in combination with a titanium source like titanium isopropoxide. nih.gov This combination is utilized in methods like flame spray pyrolysis (FSP) to produce phase-pure, crystalline Li₄Ti₅O₁₂ nanoparticles with a narrow size distribution. acs.org The resulting spinel-structured Li₄Ti₅O₁₂ is known for its "zero-strain" property, meaning it undergoes minimal volume change during lithium-ion intercalation and deintercalation, contributing to the longevity and stability of the battery. acs.org Research has demonstrated that Li₄Ti₅O₁₂ nanoparticles synthesized using this precursor can exhibit high C-rate performance, with some studies reporting specific charges of over 120 mAh/g at a 40C rate. pan.pl The solubility of this compound in organic solvents makes it particularly suitable for various synthesis techniques, including the fabrication of electrospun graphene-embedded Li₄Ti₅O₁₂ nanofibers. sigmaaldrich.comsemanticscholar.org

Similarly, in the preparation of LiMn₂O₄ nanoparticles, this compound serves as the lithium source. sigmaaldrich.com The synthesis of spinel LiMn₂O₄ is sensitive, and impurities can negatively impact its electrochemical properties, leading to capacity fading. nih.gov The use of well-defined precursors like this compound helps in achieving high phase purity and crystallinity in the final product. nih.gov

Polymeric Electrolyte Stabilization Mechanisms in Lithium Battery Systems

Polymer electrolytes are considered a safer alternative to liquid electrolytes due to their reduced flammability. mdpi.com They can be broadly categorized into solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs). rsc.org However, a major challenge with polymer electrolytes, particularly those based on ethers, is their degradation at both low and high potentials. researchgate.net At the anode, uncontrolled anionic polymerization can occur, while oxidative degradation happens at the cathode, limiting the use of high-voltage cathodes. researchgate.netoaepublish.com

This compound has been identified as a stabilizer for polymeric electrolytes in lithium batteries. sigmaaldrich.com While the precise mechanisms were not detailed in the search results, stabilizers in polymer electrolytes generally function by preventing these degradation pathways. For instance, additives can inhibit the uncontrolled polymer growth at the anode, thereby preventing premature cell failure. researchgate.net The goal is to create a wide electrochemical window (e.g., > 4.3 V vs. Li/Li⁺) and ensure good interfacial compatibility between the polymer electrolyte and the electrodes. oaepublish.com

Contribution to Cathode Material Synthesis and Understanding Electrode Degradation

The synthesis of high-quality cathode materials is fundamental to the performance of lithium-ion batteries. uni-giessen.de this compound's role as a lithium precursor extends to the synthesis of various cathode materials. sigmaaldrich.com The purity and characteristics of the precursor directly impact the final cathode material's structure, which in turn influences its electrochemical performance and stability. nih.gov

Electrode degradation is a critical issue that limits the cycle life and energy density of lithium-ion batteries. nih.govacs.org Degradation mechanisms are complex and vary depending on the electrode material. acs.orgosti.gov For instance, in nickel-rich NMC (LiNiₓMnᵧCo₂O₂) cathodes, a key degradation pathway involves the release of reactive oxygen from the material's lattice, leading to electrolyte oxidation and capacity decay. The synthesis process, influenced by precursors like this compound, can affect the surface chemistry and structure of the cathode particles, which plays a role in their long-term stability. uni-giessen.de For spinel LiMn₂O₄ cathodes, a significant challenge is capacity fading, especially at elevated temperatures, which can be mitigated through optimized synthesis methods and doping. mdpi.comkashanu.ac.ir

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Beyond energy storage, this compound plays a significant role in the field of optoelectronics, particularly in the fabrication of OLEDs.

Functionality as an Efficient Electron Injection Layer in OLED Architectures

In OLEDs, an electron injection layer (EIL) is a critical component that facilitates the efficient injection of electrons from the cathode into the light-emitting organic layer. ossila.com A major challenge in inverted OLED structures is overcoming the high work function of transparent cathodes like indium tin oxide (ITO), which hinders electron injection. mdpi.com

Catalysis and Organic Synthesis

Role as a Catalyst and Co-catalyst in Diverse Organic Transformations

This compound exhibits significant utility as both a catalyst and a co-catalyst in a variety of organic reactions. Its effectiveness is often enhanced by its solubility in water, which allows it to function in aqueous reaction media. As a coordination compound, the acetylacetonate ligand can stabilize metal centers, influencing their reactivity and selectivity in catalytic cycles.

A prominent example of its role as a co-catalyst is in nickel-catalyzed hydrogenation reactions. In combination with a nickel source, such as nickel bis(acetylacetonate), and a reducing agent like lithium tetrahydroaluminate, it forms a highly active nanosized catalytic system. pleiades.online These systems are effective in the hydrogenation of various unsaturated compounds. The presence of the lithium salt can influence the formation and properties of the catalytically active nickel species.

Catalytic Applications in Polymerization, Oligomerization, Isomerization, and Hydrogenation Reactions

The catalytic utility of this compound extends to several key industrial processes, including polymerization, oligomerization, isomerization, and hydrogenation.

Polymerization and Oligomerization : In the realm of olefin polymerization, lithium-containing compounds can act as co-catalysts. While specific data on this compound's direct role is limited, organolithium compounds, in general, are known to initiate anionic polymerization. In the context of Ziegler-Natta catalysis, organoaluminum compounds are typically the co-catalysts, but the broader family of organometallic compounds, including lithium reagents, plays a significant role in polymerization technologies. mdpi.comuwindsor.cabaranlab.orgazom.commdpi.com

Isomerization : Transition metal-catalyzed alkene isomerization is a fundamental process in organic synthesis. While this compound is not a primary catalyst for isomerization, the broader context of organolithium chemistry shows that isomerization can be an undesired side reaction in processes like palladium-catalyzed cross-coupling reactions involving organolithium reagents. rsc.orgrsc.orgacs.org

Hydrogenation : As previously mentioned, this compound is a component of highly effective nickel-based catalysts for hydrogenation. The combination of nickel bis(acetylacetonate) and lithium tetrahydroaluminate generates catalytically active nickel nanoclusters. These systems have been studied for their performance in hydrogenation catalysis, demonstrating the importance of lithium-containing additives in modulating the catalyst's properties. pleiades.onlinersc.orgurfu.rumdpi.com

Integration within Organolithium Chemistry Research for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Organolithium reagents are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds due to their strong nucleophilicity and basicity. A key strategy within this field is directed ortho-metalation (DoM), where a functional group on an aromatic ring directs the deprotonation by an organolithium reagent, typically a strong base like n-butyllithium, to the adjacent ortho position. This allows for the regioselective introduction of an electrophile to form a new C-C or C-heteroatom bond. uwindsor.cabaranlab.orgwikipedia.orgorganic-chemistry.orgharvard.edu

While this compound is an organolithium salt, its reactivity profile differs significantly from that of highly basic alkyl lithium reagents like n-BuLi. Consequently, it is not typically employed as the primary deprotonating agent in DoM reactions. The research in this area predominantly focuses on the use of potent organolithium bases to generate the key aryllithium intermediate. The role of this compound in organic synthesis is more pronounced in its capacity as a catalyst or precursor, rather than as a direct reagent in these specific types of bond-forming reactions. rsc.orgresearchgate.netnih.govlibretexts.orgresearchgate.netwikipedia.org

Synthesis of Heterocyclic Compounds and Specialized Organic Molecules

Acetylacetone (B45752), the organic precursor to this compound, is a versatile building block for the synthesis of various heterocyclic compounds. Its 1,3-dicarbonyl structure allows it to undergo condensation reactions with a range of dinucleophiles.

Pyrazoles : A common method for synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative. This reaction can be catalyzed by various means, including Lewis acids like lithium perchlorate, to afford substituted pyrazoles, which are important scaffolds in medicinal chemistry. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Pyrimidines : Similarly, the reaction of acetylacetone with compounds containing an N-C-N moiety, such as urea or amidines, leads to the formation of the pyrimidine ring. These reactions are fundamental in heterocyclic chemistry for accessing a wide array of substituted pyrimidines, another class of biologically significant molecules. wikipedia.orggsu.edunih.govmdpi.com

While the direct use of pre-formed this compound in these syntheses is not as commonly cited as the use of acetylacetone itself, the underlying chemistry relies on the reactivity of the acetylacetonate moiety.

Thin Film Deposition and Nanomaterial Fabrication

This compound is a valuable precursor for the fabrication of thin films and nanomaterials, primarily through chemical vapor deposition (CVD) techniques, including MOCVD. Its volatility and ability to decompose cleanly at elevated temperatures make it a suitable source for introducing lithium into various material structures.

Thin Film Deposition : In MOCVD, this compound can be used as a single-source precursor or in combination with other metal acetylacetonates (B15086760) to deposit thin films of lithium-containing metal oxides. For example, it has been used to prepare thin films of lithium manganese oxide (Li-Mn-O), lithium chromium oxide (Li2CrO2+δ), and lithium nickel oxide. These films often exhibit polycrystalline structures and have semiconductor properties, with their optical and electrical characteristics being tunable based on the deposition conditions. This compound is also employed as a dopant source, for instance, in the growth of Li-doped zinc oxide (ZnO) thin films, which alters their crystal structure and electrical conductivity. davidpublisher.comproquest.comccsenet.orgresearchgate.netresearchgate.net

Nanomaterial Fabrication : Beyond thin films, this compound serves as a precursor in the synthesis of various nanomaterials. It has been used in the preparation of lithium manganese oxide (LiMn2O4) nanoparticles and electrospun graphene-embedded lithium titanate (Li4Ti5O12) nanofibers. These nanomaterials are of significant interest for applications in energy storage, particularly as electrode materials in lithium-ion batteries.

Table 2: Properties of Thin Films Fabricated Using this compound Precursors

MaterialDeposition TechniquePrecursor(s)Resulting StructureOptical Band Gap
Li-Mn-OMOCVDLithium manganese acetylacetonateOrthorhombic Li3MnO42.25 eV
Li-Cr-OMOCVDLithium Hydroxide (B78521) and Chromium AcetylacetonatePolycrystalline Li2CrO2+δ3.58 eV
Li-doped ZnOMOCVDZinc acetylacetonate and this compoundPolycrystalline hexagonal wurtzite-
Data compiled from studies on MOCVD of lithium-containing thin films. davidpublisher.comccsenet.orgresearchgate.net

Precursor in Metal Organic Chemical Vapor Deposition (MOCVD) for Thin Film Growth

Metal Organic Chemical Vapor Deposition (MOCVD) is a technique used to produce high-quality thin films by introducing volatile organometallic compounds, or precursors, into a reactor where they decompose and deposit a crystalline layer onto a substrate. wikipedia.orgaixtron.comaixtron.com Metal acetylacetonates are considered classic precursors for MOCVD due to their volatility. mdpi.com The success of the MOCVD process is highly dependent on the thermal properties of the precursor, which must be volatile enough to be transported to the deposition zone as a vapor. mdpi.com

This compound is utilized as a precursor in MOCVD and related vapor-phase deposition techniques for the growth of lithium-containing thin films. For instance, in a mist chemical vapor deposition (CVD) method, an aqueous solution of this compound (Li(acac)) and manganese acetylacetonate (Mn(acac)3) was used to fabricate lithium manganese oxide (LiMn2O4) thin films. researcher.life In this process, a mist of the precursor solution is generated by ultrasound and carried into the deposition chamber, where it decomposes at high temperatures to form the desired film on a substrate. researcher.life This technique is noted for being safe, low-cost, and highly controllable for creating lithium-based oxide thin films that are promising for applications such as lithium-ion batteries. researcher.life

MOCVD Process Parameter Description Relevance to this compound
Precursor Volatility The ability of the compound to vaporize without decomposition.Metal acetylacetonates are known for their volatility, making them suitable for MOCVD. mdpi.comresearchgate.net
Deposition Temperature The temperature at which the precursor decomposes to form the film on the substrate.In mist CVD, temperatures around 1000°C have been used for depositing LiMn2O4 from Li(acac). researcher.life
Carrier Gas An inert gas used to transport the vaporized precursor into the reactor.Non-reactive gases are used to inject the ultrapure precursor gases into the reactor. wikipedia.org
Substrate The material onto which the thin film is grown.Platinum and c-face sapphire substrates have been used for LiMn2O4 film growth. researcher.life

Synthesis of Metal Oxide and Mixed Metal Oxide Thin Films with Tailored Properties

This compound is instrumental in the synthesis of both simple and complex metal oxide thin films, allowing for the precise tailoring of their properties. This is often achieved by incorporating lithium into a host metal oxide lattice, thereby modifying its structural, optical, and electrical characteristics.

A key application is the creation of lithium-doped nickel oxide (Li:NiO) thin films. In one study, lithium-doped NiOx was deposited using an ultrasonic spray pyrolysis (USP) technique, which is a solution-based method. frontiersin.orgfrontiersin.org Nickel acetylacetonate was used as the primary precursor, and this compound served as the source for the lithium dopant. frontiersin.org The introduction of lithium into the nickel oxide lattice was confirmed by a shift in the X-ray diffraction (XRD) peak positions. frontiersin.orgfrontiersin.org This doping process was shown to significantly enhance the electrical properties of the NiO film, reducing its resistivity and making it suitable for applications such as hole transport layers in inverted structure solar cells. frontiersin.orgfrontiersin.org

Furthermore, this compound is a direct precursor for synthesizing lithium-based mixed metal oxide films. As mentioned previously, it has been used in combination with manganese acetylacetonate to create lithium manganese oxide (LiMn2O4) thin films with a spinel structure, a material of significant interest for positive electrodes in lithium-ion secondary batteries. researcher.life The ability to use a safe, low-cost method like mist CVD for this purpose highlights the versatility of this compound in fabricating a variety of lithium-based oxide thin films. researcher.life

Material System Precursors Used Deposition Technique Resulting Properties/Application
Lithium-doped Nickel Oxide (Li:NiO) Nickel acetylacetonate, this compoundUltrasonic Spray Pyrolysis (USP)Reduced electrical resistivity; suitable as a hole transport layer in solar cells. frontiersin.orgfrontiersin.org
Lithium Manganese Oxide (LiMn2O4) This compound, Manganese acetylacetonateMist Chemical Vapor Deposition (CVD)Spinel structure thin film; promising for positive electrodes in Li-ion batteries. researcher.life
Various Lithium Metal Oxides Lithium precursors and various metal oxidesAtomic Layer Deposition (ALD) followed by annealingA method for synthesizing a wide range of polycrystalline lithium metal oxides like LiTaO3 and Li2TiO3. aip.org

Fabrication of Carbon Nanostructures via Chemical Vapor Deposition and Laser Evaporation Techniques

Metal acetylacetonate complexes are recognized as valuable precursors for the synthesis of various carbon materials, including carbon nanotubes. researchgate.net Chemical Vapor Deposition (CVD) is a widely employed, scalable, and cost-effective technique for producing a variety of carbon nanostructures. mdpi.combohrium.com In a typical CVD process for carbon nanotube synthesis, a hydrocarbon gas is decomposed at high temperatures in the presence of a catalyst, often a transition metal nanoparticle. mdpi.comub.edu The carbon atoms then self-assemble into tubular structures. ub.edu While various metal acetylacetonates are used in this field, for instance, as a source for catalyst nanoparticles, the direct use of this compound specifically for the primary fabrication of carbon nanostructures is less commonly detailed. However, the general utility of the acetylacetonate ligand in delivering metal ions makes this class of compounds relevant to the field.

Laser-based techniques, such as laser evaporation and laser ablation, represent another major pathway for synthesizing carbon nanostructures. researchgate.netijop.irkindle-tech.com In laser evaporation, a high-power laser vaporizes a graphite target that often contains a metal catalyst. kindle-tech.com The resulting carbon vapor then condenses in an inert gas atmosphere at high temperatures to form high-purity carbon nanotubes. kindle-tech.com Laser ablation in a liquid medium is another facile, eco-friendly method for producing carbon nanoparticles. mdpi.com The characteristics of the synthesized nanostructures can be controlled by adjusting laser parameters like wavelength and fluence. ijop.irijop.ir The role of this compound in these specific laser-based fabrication methods is not prominently documented in research, which tends to focus on metal catalysts like nickel and cobalt mixed with a carbon source. kindle-tech.com

Fabrication Technique General Principle Typical Precursors/Catalysts
Chemical Vapor Deposition (CVD) Decomposition of a hydrocarbon gas at high temperature, with carbon atoms assembling on catalyst particles. mdpi.comub.eduAcetylene, Methane; Iron, Nickel, Cobalt nanoparticles. Metal acetylacetonates can be used as catalyst precursors. researchgate.netub.edu
Laser Evaporation/Ablation A high-power laser vaporizes a carbon target (often with a catalyst) to create carbon vapor, which then condenses into nanostructures. ijop.irkindle-tech.comGraphite target; Transition metals (e.g., Nickel, Cobalt). kindle-tech.com

Mechanisms of Action and Fundamental Reactivity

Chelation Dynamics and Ligand Exchange Processes of Acetylacetonate (B107027) with Lithium

The acetylacetonate (acac) anion typically acts as a bidentate ligand, coordinating to a metal ion through both oxygen atoms to form a stable six-membered chelate ring. wikipedia.org This mode of binding is prevalent for a vast number of transition metal and main group element complexes. wikipedia.org However, in the case of lithium acetylacetonate, the nature of the interaction is proposed to be different.

Evidence suggests that this compound exists as a monodentate complex, where the acetylacetonate ligand coordinates to the lithium ion through only one of its oxygen atoms. This structural difference has significant implications for its chemical and physical properties, such as its high melting point and insolubility in nonpolar solvents like chloroform, which contrast with the properties of bidentate acetylacetonate complexes like beryllium acetylacetonate.

The dynamic nature of the interaction between the lithium ion and the acetylacetonate ligand in solution is a critical aspect of its reactivity. While specific kinetic studies on the ligand exchange of this compound are not extensively documented, the behavior of related lithium enolates provides valuable insights. ethz.ch Lithium enolates are known to exist in solution as complex aggregates, such as dimers and tetramers, and the degree of aggregation is highly dependent on the solvent. ethz.ch It is plausible that this compound exhibits similar behavior, participating in dynamic equilibria involving monomeric and aggregated species.

The exchange of the acetylacetonate ligand in metal complexes is a fundamental process that can occur through various mechanisms. In related systems, such as with other metal acetylacetonates (B15086760), ligand exchange can be studied using techniques like NMR spectroscopy. researchgate.net These studies can reveal the kinetics and mechanisms of these exchange processes, which are crucial for understanding the reactivity of these complexes in various applications. researchgate.net For instance, this compound has been utilized as a catalyst in reactions like the iodine-zinc exchange, highlighting the importance of its coordination and exchange dynamics. researchgate.net

Electronic Structure–Reactivity Relationships of this compound and its Derivatives

The electronic structure of the acetylacetonate ligand is characterized by a delocalized π-system across the O-C-C-C-O framework. wikipedia.org This electronic delocalization contributes to the stability of its metal complexes. The reactivity of metal acetylacetonate complexes is intrinsically linked to their electronic structure, which can be modulated by the nature of the metal ion and by substitution on the acetylacetonate ligand itself.

The reactivity of this compound is characteristic of a metal enolate. It can participate in various organic reactions, serving as a nucleophile or a base. Its utility has been demonstrated in the synthesis of other metal acetylacetonate complexes through metathesis reactions and as a catalyst in its own right. researchgate.netd-nb.info For instance, it has been used to prepare functionalized bis-arylzinc reagents. researchgate.net

The electronic structure of the acetylacetonate ligand also plays a crucial role in the redox properties of its complexes, a topic that will be explored in more detail in section 6.4. The ability of the ligand to participate in electron transfer processes is a key aspect of the reactivity of many metal acetylacetonate complexes.

Influence of Solution Environment on Coordination Behavior and Aggregation Phenomena

The behavior of this compound in solution is profoundly influenced by the nature of the solvent. The solvent's polarity, coordinating ability, and steric properties can dictate the coordination number of the lithium ion, the degree of ion pairing, and the formation of aggregates. ethz.chcore.ac.uk

In non-coordinating or weakly coordinating solvents, ionic compounds like this compound tend to form aggregates to stabilize the charge of the metal cation. ethz.ch Studies on analogous lithium enolates have shown the formation of various aggregated structures, including dimers, tetramers, and even higher-order oligomers, in nonpolar solvents. ethz.ch The presence of these supramolecular structures can dramatically influence the reactivity of the lithium species. ethz.ch

In coordinating solvents, such as ethers (e.g., tetrahydrofuran, THF) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can compete with the acetylacetonate ligand for coordination sites on the lithium ion. This can lead to the formation of solvent-separated ion pairs or solvent-shared ion pairs, effectively breaking down the larger aggregates. The specific coordination environment around the lithium ion will be a dynamic equilibrium between the acetylacetonate ligand and the solvent molecules.

Solvent TypeExpected Predominant SpeciesEffect on Reactivity
Non-coordinating (e.g., hydrocarbons)Higher-order aggregates (tetramers, hexamers)Reduced reactivity due to steric hindrance and lower availability of the anionic center.
Weakly Coordinating (e.g., diethyl ether)Equilibrium between dimers and tetramersModerate reactivity, dependent on the dynamic equilibrium of aggregates.
Strongly Coordinating (e.g., THF, DMSO)Monomers, dimers, and solvent-separated ion pairsIncreased reactivity due to the presence of more accessible, less aggregated species.

Exploration of Redox Chemistry in Acetylacetonate-Based Complexes (General)

The acetylacetonate ligand, while often considered a simple spectator ligand, can actively participate in the redox chemistry of its metal complexes. rsc.org The delocalized π-system of the acac ligand can accommodate changes in electron density, allowing it to be either oxidized or reduced. This "non-innocent" behavior is a subject of ongoing research and has significant implications for the application of metal acetylacetonate complexes in catalysis and materials science.

The redox potential of a metal acetylacetonate complex is a function of both the metal and the ligand. The nature of the metal ion, its oxidation state, and its d-electron configuration are primary determinants of the complex's redox properties. For instance, complexes of transition metals with multiple accessible oxidation states, such as iron, cobalt, or manganese, often exhibit rich redox chemistry.

The acetylacetonate ligand itself can undergo both oxidation and reduction. Ligand-centered oxidation typically involves the removal of an electron from the π-system of the ligand, forming a radical cation. Ligand-centered reduction, on the other hand, involves the addition of an electron to the π-system, forming a radical anion. The ease with which these processes occur can be tuned by modifying the substituents on the acetylacetonate backbone. Electron-donating groups will generally make the ligand easier to oxidize, while electron-withdrawing groups will make it easier to reduce.

Recent studies have demonstrated that the redox activity of the acetylacetonate ligand can be "switched on" by changing the coordination environment of the metal center. rsc.org For example, the coordination of additional ligands to a metal acetylacetonate complex can alter the energy levels of the metal d-orbitals relative to the ligand π-orbitals, thereby facilitating electron transfer between the metal and the ligand. rsc.org This ability to modulate the redox behavior of acetylacetonate complexes through rational design is a promising avenue for the development of new catalysts and functional materials.

The table below provides a general overview of the redox behavior of some common first-row transition metal acetylacetonate complexes.

Metal Acetylacetonate ComplexCommon Oxidation State of MetalGeneral Redox Behavior
Chromium(III) acetylacetonateCr(III)Generally stable, can be reduced to Cr(II). The ligand can also be involved in redox processes. wikipedia.org
Manganese(III) acetylacetonateMn(III)Acts as a one-electron oxidant, being reduced to Mn(II). wikipedia.org
Iron(III) acetylacetonateFe(III)Can be reduced to Fe(II). The complex is involved in various redox-catalyzed reactions. wikipedia.org
Cobalt(III) acetylacetonateCo(III)Stable, can be reduced to Co(II). wikipedia.org
Nickel(II) acetylacetonateNi(II)Can be oxidized or reduced, often participating in catalytic cycles.
Copper(II) acetylacetonateCu(II)Can be reduced to Cu(I) or Cu(0).

Future Research Directions and Emerging Applications of Lithium Acetylacetonate

Lithium acetylacetonate (B107027), a coordination compound, is gaining increasing attention for its potential in advanced chemical and materials science applications. americanelements.comsigmaaldrich.com Future research is poised to expand its utility through the development of novel derivatives, exploration of new catalytic functions, and integration into high-performance materials.

Q & A

Q. What are the standard methods for synthesizing and characterizing lithium acetylacetonate in laboratory settings?

this compound is typically synthesized by reacting lithium hydroxide or lithium salts with acetylacetone in anhydrous conditions. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm the coordination of the acetylacetonate ligand (C-O and C=O stretches at ~1520 cm⁻¹ and ~1600 cm⁻¹, respectively), nuclear magnetic resonance (NMR) for structural verification (e.g., singlet peaks for equivalent methyl groups), and X-ray diffraction (XRD) to determine crystalline structure . Purity assessment via elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) is critical for catalytic applications .

Q. How is this compound utilized as a catalyst in organic synthesis?

this compound acts as a Lewis acid catalyst in transesterification and polycondensation reactions. For example, in polycarbonate synthesis, it facilitates the reaction between isosorbide and dimethyl carbonate. Researchers should optimize parameters such as catalyst loading (1.5–2.5 mol%) , reaction temperature (80–120°C), and molar ratios of reactants to achieve high molecular weight polymers . Reaction progress is monitored via gel permeation chromatography (GPC) or viscosity measurements .

Q. What precautions are necessary for handling this compound in air-sensitive reactions?

Due to its hygroscopic nature, this compound must be stored in anhydrous solvents (e.g., THF) under inert atmospheres (N₂ or Ar). For air-sensitive syntheses, use Schlenk lines or gloveboxes . Reactant solutions should be degassed, and reaction vessels purged with inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize this compound’s catalytic efficiency in polymerization reactions?

Systematic design of experiments (DoE) is recommended to evaluate interactions between variables:

  • Catalyst concentration : Test 0.5–3.0 mol% to identify saturation points.
  • Temperature gradients : Use differential scanning calorimetry (DSC) to correlate thermal stability with activity.
  • Co-catalyst systems : Pair with alkali metal carbonates (e.g., Rb₂CO₃) to enhance reactivity . Kinetic studies via in-situ FTIR or Raman spectroscopy can elucidate rate-determining steps .

Q. What computational methods are employed to study this compound’s coordination chemistry?

Density functional theory (DFT) calculations model ligand-metal interactions, such as charge distribution in the Li⁺-acetylacetonate complex. Parameters like bond dissociation energy (BDE) and frontier molecular orbitals (HOMO/LUMO) predict reactivity. Software like Gaussian or ORCA is used, with basis sets (e.g., 6-31G*) validated against experimental XRD data .

Q. How should contradictions in reported catalytic performance be addressed?

Discrepancies often arise from differences in substrate purity , solvent polarity, or moisture content. To resolve these:

  • Replicate experiments using standardized reagents (≥99% purity).
  • Conduct control experiments with rigorous exclusion of air/moisture.
  • Perform statistical analysis (e.g., ANOVA) to quantify variability .

Q. What advanced techniques characterize this compound’s thermal stability?

Thermogravimetric analysis (TGA) under N₂ or O₂ atmospheres determines decomposition thresholds (typically ~200°C for acetylacetonate complexes). Differential thermal analysis (DTA) identifies phase transitions, while mass spectrometry (MS) coupled with TGA detects volatile byproducts .

Methodological Guidance

Q. How to design reproducible experiments using this compound?

  • Document all parameters : Solvent batch, drying methods, and stirring rates.
  • Validate instrumentation : Calibrate GC/MS or HPLC systems with internal standards.
  • Include negative controls : Reactions without catalyst to baseline activity .

Q. What statistical approaches are suitable for analyzing catalytic data?

Use multivariate regression to model relationships between variables (e.g., catalyst loading vs. yield). For small datasets, Bootstrap resampling estimates confidence intervals. Outliers are identified via Grubbs’ test and justified through material characterization .

Q. How to integrate this compound into hybrid catalytic systems?

Pair with transition metal complexes (e.g., titanium acetylacetonate) for synergistic effects. Study ligand exchange dynamics via EXAFS spectroscopy or monitor reaction intermediates with stopped-flow UV-Vis .

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Feasible Synthetic Routes

Reactant of Route 1
Lithium acetylacetonate
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Reactant of Route 2
Lithium acetylacetonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.